Quinoline-5,6-dicarboxylic acid

Description

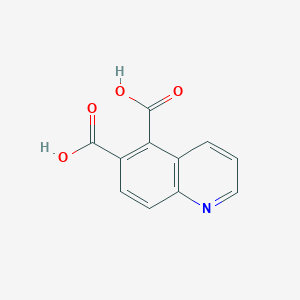

Quinoline-5,6-dicarboxylic acid is a heterocyclic aromatic compound featuring a quinoline backbone (a fused benzene and pyridine ring) with carboxylic acid groups at positions 5 and 5. Its aromatic system and electron-withdrawing carboxylic groups make it distinct from simpler pyridine or benzene derivatives .

Properties

CAS No. |

855764-12-4 |

|---|---|

Molecular Formula |

C11H7NO4 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

quinoline-5,6-dicarboxylic acid |

InChI |

InChI=1S/C11H7NO4/c13-10(14)7-3-4-8-6(2-1-5-12-8)9(7)11(15)16/h1-5H,(H,13,14)(H,15,16) |

InChI Key |

GSKOVDVWILZZOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=O)O)C(=O)O)N=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridine-2,6-dicarboxylic Acid (PDA)

Structural Differences: PDA lacks the fused benzene ring of quinoline-5,6-dicarboxylic acid, with carboxylic groups at positions 2 and 6 on a single pyridine ring. Key Properties:

- Chelation Efficiency : PDA demonstrates strong binding to transition metals (Mn, Fe, Cu) and is used in pulp bleaching to remove metal ions that degrade hydrogen peroxide. Optimal chelation occurs at pH 5–5.5 .

- Applications: Widely employed in industrial processes for metal sequestration. This compound, with its extended aromatic system, may exhibit enhanced binding affinity for larger metal ions due to increased electron delocalization .

Quinolinic Acid (2,3-Pyridinedicarboxylic Acid)

Structural Differences : Carboxylic groups are at positions 2 and 3 on the pyridine ring.

Key Properties :

- Biological Activity: Acts as a neuroactive intermediate in the kynurenine pathway, influencing glutamate receptor activity. In contrast, this compound’s biological role is less studied but may differ due to its distinct substitution pattern .

- Chemical Reactivity: The 2,3-dicarboxylic arrangement facilitates decarboxylation reactions, whereas the 5,6-substitution in quinoline derivatives likely stabilizes the carboxylate groups under physiological conditions .

2-Hydroxytetrahydropyran-2,6-dicarboxylic Acid

Structural Differences : A cyclic ether (tetrahydropyran) with hydroxyl and carboxylic groups at positions 2 and 6.

Key Properties :

- Enzyme Inhibition: Acts as a competitive inhibitor (Ki = 58 nM) of succinyl-CoA:tetrahydrodipicolinate N-succinyltransferase, mimicking a hydrated intermediate in the enzymatic pathway. This compound’s rigid aromatic structure may limit its utility as a transition-state analog but could enhance binding to planar active sites .

Bicyclo[2,2,1]-hept-2-en-5,6-dicarboxylic Acid Anhydride

Structural Differences : A bicyclic system with an anhydride functional group.

Key Properties :

- Reactivity: The anhydride form undergoes ring-opening reactions with nucleophiles, unlike this compound, which participates in acid-base or coordination chemistry. This makes the bicyclic derivative more reactive in polymerization or esterification reactions .

4-Oxopiperidine-2,6-dicarboxylic Acid

Structural Differences : A saturated six-membered piperidine ring with a ketone group at position 4.

Key Properties :

- This compound’s aromatic rigidity may limit such flexibility but improve thermal stability .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.